molecular formula C5H4BrNO2 B13698279 2-Bromofuran-3-carboxamide

2-Bromofuran-3-carboxamide

Cat. No.: B13698279
M. Wt: 189.99 g/mol
InChI Key: HUDPCSVUNKHVHB-UHFFFAOYSA-N
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Description

2-Bromofuran-3-carboxamide is an organic compound that belongs to the class of furan derivatives It is characterized by a bromine atom attached to the second position of the furan ring and a carboxamide group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromofuran-3-carboxamide can be synthesized through several methods. One common approach involves the bromination of furan-3-carboxamide. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the second position of the furan ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromofuran-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted furan derivatives.

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Reduced amide derivatives.

    Coupling: Complex furan-containing structures.

Mechanism of Action

The mechanism of action of 2-Bromofuran-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. For example, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity . The furan ring and carboxamide group play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromofuran-3-carboxamide is unique due to the specific positioning of the bromine atom and carboxamide group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted synthesis and specialized applications in various fields.

Properties

Molecular Formula

C5H4BrNO2

Molecular Weight

189.99 g/mol

IUPAC Name

2-bromofuran-3-carboxamide

InChI

InChI=1S/C5H4BrNO2/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H2,7,8)

InChI Key

HUDPCSVUNKHVHB-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1C(=O)N)Br

Origin of Product

United States

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